Physicochemical Differentiation vs. the 3‑Chloro Analog – Lipophilicity and Polar Surface Area
Compared with the 3‑chloro‑5H,7H,8H‑thiopyrano[4,3-c]pyridazine building block, the 2,5‑difluorobenzyl ether substituent increases molecular weight, lipophilicity, and the number of hydrogen‑bond acceptors, while preserving a zero hydrogen‑bond donor count. These properties shift the compound into a more favourable space for CNS penetration (lower TPSA, higher LogP) according to commonly cited drug‑likeness rules [1].
| Evidence Dimension | Molecular weight / XLogP3 / TPSA / HBA / HBD |
|---|---|
| Target Compound Data | MW 294.32; XLogP3 2.4; TPSA 60.3 Ų; HBA 6; HBD 0 [1] |
| Comparator Or Baseline | 3‑Chloro‑5H,7H,8H‑thiopyrano[4,3-c]pyridazine: MW 186.66; predicted XLogP ~1.5; TPSA ~38 Ų (estimated); HBA 2; HBD 0 |
| Quantified Difference | ΔMW +107.7 g·mol⁻¹; ΔXLogP ~+0.9; ΔTPSA ~+22 Ų; ΔHBA +4 |
| Conditions | Computed physicochemical properties (PubChem 2.1, XLogP3 3.0, Cactvs 3.4.6.11) |
Why This Matters
The distinct physicochemical signature affects solubility, permeability, and metabolic stability, making the 2,5‑difluorobenzyloxy derivative a more suitable starting point for CNS‑oriented programmes than the smaller 3‑chloro scaffold.
- [1] PubChem Compound Summary for CID 126954768, 3-[(2,5-difluorophenyl)methoxy]-5H,7H,8H-thiopyrano[4,3-c]pyridazine. National Center for Biotechnology Information (2026). View Source
